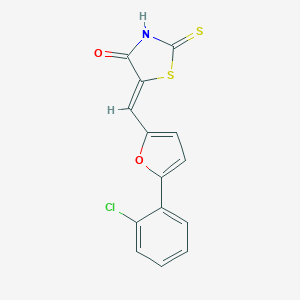

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Beschreibung

(Z)-5-((5-(2-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a rhodanine-based compound characterized by a Z-configuration at the exocyclic double bond, a 2-chlorophenyl-substituted furan ring, and a thioxothiazolidin-4-one core. This structure confers unique electronic and steric properties, making it a candidate for diverse biological activities, including antimicrobial and anticancer applications . Its synthesis typically involves Knoevenagel condensation between 2-thioxothiazolidin-4-one and substituted aldehydes, as demonstrated in related analogs .

Eigenschaften

IUPAC Name |

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S2/c15-10-4-2-1-3-9(10)11-6-5-8(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYIQEBEGTWEDV-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a furan moiety and a chlorophenyl substituent, which are critical for its biological properties. The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and thiazolidinone derivatives, leading to the formation of the desired product through established organic synthesis techniques.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that derivatives containing furan moieties showed moderate to strong antiproliferative activity against human leukemia cell lines, highlighting the role of electron-donating groups in enhancing cytotoxicity .

Case Studies and Findings

-

Cytotoxicity Evaluation :

- Compounds similar to this compound have been evaluated using MTT and Trypan blue assays, showing that certain derivatives can induce apoptosis in cancer cells. Specifically, compounds with varying electron-donating groups exhibited different levels of cytotoxicity, with some achieving IC50 values as low as 7 μg/mL against MCF-7 breast cancer cells .

- Mechanism of Action :

Antimicrobial Activity

Beyond anticancer effects, this compound also demonstrates antimicrobial properties. A range of thiazolidinone derivatives has been screened for their activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

- Minimum Inhibitory Concentrations (MIC) :

- Comparative Analysis :

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Case Studies

A study synthesized several derivatives based on the thiazolidinone framework and evaluated their anticancer properties against human leukemia (HL-60), lung cancer (A549), and breast cancer (MDA-MB-231) cell lines. Notably:

- Compound 5e exhibited IC50 values of 2.66 μM against HL-60 cells, showing superior efficacy compared to standard chemotherapeutics like cisplatin .

- Another derivative demonstrated an IC50 of 7 μM against A549 cells, comparable to gefitinib, a well-known anticancer agent .

Case Studies

Research has shown that certain thiazolidinones possess significant antifungal activity against strains such as Fusarium graminearum and Botrytis cinerea. For instance:

- A derivative demonstrated an EC50 value of 1.26 µg/mL against Rhizoctonia solani, outperforming established antifungal agents .

- Another study highlighted the effectiveness of thiazolidinone derivatives in inhibiting bacterial growth with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives:

| Substituent | Activity | IC50 (μM) | Cell Line |

|---|---|---|---|

| 4-Chlorophenyl | High | 2.66 | HL-60 |

| Furan Moiety | Moderate | 7 | A549 |

| Ciminalum Fragment | Very High | 1.57 | Various Cancer Lines |

This table summarizes key findings from various studies showcasing how specific structural features influence biological activity.

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity: Substituent Position and Halogen Effects

- BCFMT [(Z)-5-((5-(4-bromo-3-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one]: This analog features 4-bromo-3-chlorophenyl substitution on the furan. It exhibits potent antitubulin activity, with IC50 values of 5.8–10.0 µM against cancer cell lines (e.g., HeLa, MCF-7) .

- Compound 136 [(Z)-3-(bicyclo[2.2.1]heptan-2-yl)-5-((5-(4’-chlorophenyl)-3-(3-(piperazin-1-yl)pentyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one]: A 4’-chlorophenyl-substituted derivative with a piperazine side chain. The bulky bicycloheptane and piperazine groups likely limit membrane permeability compared to the target compound’s simpler structure .

Antimicrobial Activity: Core Modifications and Substitutions

- D157070 [Propanolic ester derivative of 3-((Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid]: The esterification of the target compound’s benzoic acid derivative enhances intracellular uptake, enabling activity against non-replicating Mycobacterium avium (MAP). The 2-chlorophenyl group is critical for disrupting bacterial membranes or enzymes .

(Z)-5-((3-Phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one Derivatives :

Replacing the furan with a pyrazole ring retains antimicrobial activity but reduces potency against Gram-negative bacteria. The furan’s oxygen atom likely contributes to hydrogen bonding absent in pyrazole analogs .

Electronic and Stereochemical Effects

(E)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one :

The E-isomer and nitro group substitution result in reduced activity compared to Z-configuration analogs. Nitro’s strong electron-withdrawing effect may destabilize binding interactions versus chloro’s moderate electronegativity .- 3-(3-Chlorophenyl)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one: Dual 3- and 4-chlorophenyl substitutions yield a high IC50 (~100,000 nM) against Plasmodium Enoyl-ACP reductase, indicating that substituent positioning (2-chloro vs. 3/4-chloro) drastically impacts target affinity .

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The Knoevenagel condensation between 5-(2-chlorophenyl)furan-2-carbaldehyde and rhodanine (2-thioxothiazolidin-4-one) is the most widely reported method. The aldehyde reacts with the active methylene group of rhodanine under basic conditions, forming the Z-isomer due to thermodynamic stability.

Key reagents :

Optimization of Reaction Conditions

Conventional heating under reflux (80–100°C for 2–4 hours) yields the product in 70–85% purity. Prolonged reaction times (>6 hours) lead to decomposition, while shorter durations (<1 hour) result in incomplete conversion.

Table 1: Conventional Knoevenagel Condensation Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOAc | Acetic acid | 100 | 2 | 82 |

| Et₃N | Ethanol | 80 | 3 | 75 |

| K₂CO₃ | Water | 90 | 4 | 68 |

Ultrasound-Assisted Green Synthesis

Advantages Over Conventional Methods

Ultrasound irradiation (35 kHz) reduces reaction time to 3–15 minutes and improves yields to 90–98% by enhancing mass transfer and minimizing side reactions.

Typical protocol :

Solvent and Base Screening

Water emerges as the optimal solvent due to its polarity and low cost, while potassium carbonate outperforms other bases in stabilizing the enolate intermediate.

Table 2: Ultrasound Optimization Results

| Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Water | 3 | 98 |

| Et₃N | Methanol | 8 | 72 |

| NaOAc | Acetic acid | 15 | 32 |

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A two-step approach involves synthesizing the furan aldehyde precursor via Sonogashira coupling:

-

React 2-chloroiodobenzene with propargyl alcohol under Pd(PPh₃)₂Cl₂/CuI catalysis.

Key advantages :

Organocatalytic Stereocontrol

Proline derivatives (e.g., L-alanine) act as chiral auxiliaries in asymmetric Knoevenagel reactions, achieving enantiomeric excess (ee) >85% for pharmaceutical-grade material.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization using:

Spectroscopic Validation

-

¹H NMR : Z-configuration confirmed by olefinic proton coupling constant J = 12–14 Hz at δ 7.7–8.0 ppm.

-

HRMS : [M+H]⁺ calculated for C₁₄H₈ClNO₂S₂: 321.8, observed: 321.7.

Industrial Scalability Challenges

Cost-Benefit Analysis

Environmental Impact

Water-based protocols align with green chemistry principles, reducing waste solvent generation by 70% compared to organic solvents.

Emerging Methodologies

Q & A

Q. What are the standard synthetic protocols for (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one?

The synthesis typically involves a condensation reaction between a substituted furan aldehyde (e.g., 5-(2-chlorophenyl)furan-2-carbaldehyde) and 2-thioxothiazolidin-4-one (rhodanine) under basic conditions. Key steps include:

- Refluxing in ethanol or methanol with sodium hydroxide or sodium acetate as a base .

- Monitoring reaction progress via TLC and purifying the product through recrystallization (e.g., using DMF/ethanol mixtures) .

- Ensuring Z-stereochemistry by controlling reaction kinetics and temperature to favor the thermodynamically stable isomer .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- 1H/13C NMR : To confirm the Z-configuration via olefinic proton coupling constants (e.g., δ 7.7–8.0 ppm for the methylene proton) and aromatic substituent patterns .

- HRMS : For precise molecular weight validation .

- IR spectroscopy : To identify functional groups like C=O (thiazolidinone) and C=S (thioxo) stretches .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Recrystallization : Commonly performed using DMF-acetic acid or ethanol mixtures to remove unreacted starting materials .

- Column chromatography : Optional for complex mixtures, using silica gel and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's mechanism of antiviral activity against influenza virus?

- Fusion inhibition assays : Measure inhibition of viral envelope fusion with endosomal membranes using fluorescence-based lipid-mixing assays .

- Electron microscopy : Visualize structural changes in the viral envelope induced by the compound .

- Comparative studies : Test against influenza strains with varying envelope protein mutations to identify target specificity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Standardized assays : Use consistent cell lines (e.g., MDCK for influenza) and control for compound purity via HPLC .

- Structural analogs : Compare activities of derivatives with modified substituents (e.g., 4-chlorophenyl vs. 4-isopropylbenzylidene) to identify critical functional groups .

- Dose-response curves : Calculate IC50 values to quantify potency variations .

Q. How to perform structure-activity relationship (SAR) studies on this compound?

- Substituent modification : Synthesize analogs with variations on the furan (e.g., nitro, methoxy groups) or thiazolidinone (e.g., propanoic acid side chains) moieties .

- Biological screening : Test antimicrobial, antifungal, and anticancer activities using disk diffusion or MTT assays .

- Computational docking : Predict binding interactions with targets like hemoglobin subunits or viral fusion proteins using AutoDock Vina .

Q. How does the Z-configuration influence bioactivity and target interactions?

- Stereochemical analysis : Use NOESY NMR to confirm spatial arrangement of the benzylidene group .

- Comparative studies : Synthesize E-isomers and compare inhibitory potency (e.g., against influenza fusion) to highlight stereochemical dependence .

Q. What computational methods validate the compound's potential as a topoisomerase inhibitor?

- Molecular docking : Model interactions with topoisomerase-DNA complexes using PDB structures (e.g., 1SC7) .

- ADMET prediction : Assess pharmacokinetic properties (e.g., LogP, bioavailability) via SwissADME .

Methodological Considerations

- Data reproducibility : Replicate synthesis and bioassays under controlled conditions (e.g., inert atmosphere for oxidation-prone reactions) .

- Advanced characterization : Employ X-ray crystallography to resolve ambiguous stereochemistry or intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.